1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-14(7-4-10-20-16)17(22)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(23)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUAAWZVMUFRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran moiety: This can be achieved through a cyclization reaction involving an ortho-substituted benzaldehyde and a suitable nucleophile.
Spirocyclization: The isobenzofuran intermediate is then subjected to spirocyclization with a piperidine derivative under controlled conditions.
Introduction of the 2-methoxynicotinoyl group: This step involves the acylation of the spiro intermediate with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings, often using reagents like alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’-(2-Methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of 1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are heavily influenced by its substituents. Key structural analogs include:
Key Observations :
- Substituent Impact on Bioactivity: The 2-methoxynicotinoyl group enhances binding affinity to 11β-HSD1 compared to phenylcyclopropane derivatives, likely due to improved hydrogen-bonding interactions with the enzyme’s catalytic site .
- Chlorinated Derivatives : The 6-chloro analog (CAS 180160-40-1) exhibits superior stability in chemical reactions, making it a preferred intermediate for process chemistry .
Biological Activity
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Structural Representation
The compound features a spiro structure, which is characterized by two rings sharing a single atom. This unique configuration often contributes to the biological activity of compounds.
Pharmacological Properties
Research indicates that 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one exhibits several pharmacological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in reducing oxidative stress in cells.
- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes that are involved in oxidative stress pathways.
- Modulation of Signaling Pathways : The compound might influence signaling pathways related to inflammation and apoptosis.
Study Overview
-
Antioxidant Study :
- Objective : To evaluate the antioxidant capacity of the compound.
- Methodology : DPPH radical scavenging assay was used.
- Findings : The compound demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant activity.
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy against common pathogens.
- Methodology : Disk diffusion method was employed against E. coli and S. aureus.
- Results : The compound showed notable inhibition zones, suggesting effective antimicrobial properties.
-
Neuroprotective Study :
- Objective : To investigate neuroprotective effects in vitro.
- Methodology : SH-SY5Y neuroblastoma cells were treated with the compound under oxidative stress conditions.
- Outcomes : Significant cell viability was observed compared to untreated controls, indicating protective effects against oxidative damage.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Antioxidant Activity | Significant (DPPH assay) |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Neuroprotective Effects | Protects SH-SY5Y cells from oxidative stress |
Q & A
Q. Optimization Strategies :
- Use low-temperature lithiation (−78°C) to suppress side reactions .
- Employ microwave-assisted synthesis to accelerate cyclization and improve yield .
- Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry .
How can spectroscopic techniques resolve structural ambiguities in spiro compounds like this?
Basic Research Question
Structural elucidation relies on:
- NMR :
- ¹H-NMR distinguishes spiro junction protons (δ 3.5–4.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- ¹³C-NMR confirms carbonyl (δ ~170 ppm) and spiro carbon connectivity .
- X-ray crystallography for absolute configuration determination, especially for chiral spiro centers .
- HRMS to verify molecular formula (C₂₀H₁₉N₂O₄) and isotopic patterns .
Q. Experimental Validation :
- Molecular docking (PDB: 4K1L for 11β-HSD1) to predict binding poses .
- Kinetic assays (e.g., fluorescence polarization) to assess competitive vs. non-competitive inhibition .
How can researchers address contradictions in pharmacological data across different assay systems?
Advanced Research Question
Discrepancies in activity (e.g., varying IC₅₀ values) may arise from:
Q. Mitigation Strategies :
- Use isotope-labeled analogs (e.g., ¹⁴C-methoxy) to track metabolic degradation .
- Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
What computational methods are effective for predicting this compound’s ADMET properties?
Advanced Research Question
In silico ADMET Profiling :
- Lipophilicity (LogP) : Predicted ~2.5 (Schrödinger QikProp), suggesting moderate blood-brain barrier penetration .
- Metabolic Sites : CYP3A4-mediated demethylation of the methoxy group (MetaSite analysis) .
- Toxicity : Low hERG liability (IC₅₀ > 10 μM) in related spiro-piperidines .
Validation : Cross-check with microsomal stability assays and patch-clamp electrophysiology for hERG inhibition .
How does structural modification of the spiro core impact biological activity?
Advanced Research Question
Comparative Analysis :
Design Principle : Retain the spiro junction for conformational rigidity and the methoxynicotinoyl for cofactor mimicry .
What are best practices for handling and storing this compound in research settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
